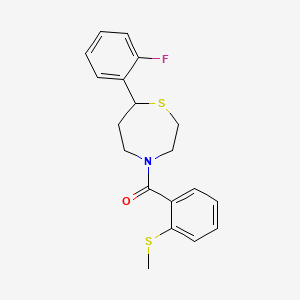
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H20FNOS2 and its molecular weight is 361.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone , identified by the CAS number 1706093-51-7 , is a thiazepan derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C20H19FN2OS with a molecular weight of 354.4 g/mol . The structure features a thiazepan ring, which is known for its ability to interact with various biological targets, potentially influencing pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1706093-51-7 |
| Molecular Formula | C20H19FN2OS |
| Molecular Weight | 354.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Enzyme Interaction
The presence of the thiazepan ring suggests potential interactions with enzymes. Thiazepans are known to modulate enzyme activity through competitive inhibition or allosteric modulation. For example, compounds with similar structures have been reported to interact with lipases and other hydrolases under microwave-assisted synthesis conditions, enhancing their catalytic efficiency .
While specific mechanisms for this compound remain largely unexplored, it is hypothesized that the fluoro and methylthio groups may enhance lipophilicity and bioavailability, allowing for better interaction with biological membranes and targets. The fluorine atom can also influence the electronic properties of the molecule, potentially increasing its affinity for various receptors or enzymes.
Case Studies
- Antimicrobial Studies : A study evaluating thiazepan derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. While the specific activity of This compound was not detailed, its structural similarity suggests potential efficacy.
- Enzymatic Activity : Research on related compounds indicated that microwave-assisted synthesis could enhance enzyme activity by altering conformational states. This suggests that our compound may exhibit improved interactions in enzymatic pathways when synthesized under specific conditions .
- Pharmacological Potential : The incorporation of diverse functional groups in thiazepans has been linked to various pharmacological effects including anti-inflammatory and analgesic properties. Further investigation into this compound could reveal similar therapeutic potentials.
科学的研究の応用
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone display activity against various bacterial strains. For instance:
- Staphylococcus aureus : The compound demonstrated inhibitory effects on this pathogen.
- Escherichia coli : Similar inhibitory activity was observed.
These findings suggest potential for development as antibacterial agents in therapeutic contexts.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that treatment with the compound led to significant decreases in cell viability.
- Mechanistic studies indicated that the compound induces apoptosis through pathways involving cell cycle arrest.
These results position the compound as a lead candidate for developing new anticancer therapies.
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with serotonin receptors, particularly 5-HT1A and 5-HT7 , implicating it in modulating mood disorders such as depression and anxiety:
- Behavioral assays using forced swim tests indicated that certain derivatives exhibited antidepressant-like effects comparable to established treatments.
- The mechanism of action likely involves receptor binding and enzyme inhibition related to neurotransmitter release.
Antimicrobial Study
A study evaluated various thiazepane derivatives against common pathogens. Results indicated that those containing fluorinated phenyl groups had enhanced activity compared to their non-fluorinated counterparts.
Cancer Cell Line Study
In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers.
Neuropharmacological Assessment
Behavioral assays demonstrated that the compound exhibited significant antidepressant-like effects in rodent models when compared to traditional antidepressants.
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS2/c1-23-17-9-5-3-7-15(17)19(22)21-11-10-18(24-13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHUJFDPVLAXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













